tert-Butyl (3-aminocyclobutyl)carbamate

Description

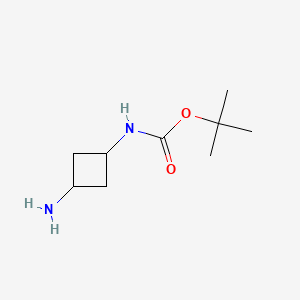

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-aminocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDOEOOBYOABCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212395-34-0, 1090904-48-5, 871014-19-6 | |

| Record name | real- TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(3-aminocyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (trans-3-aminocyclobutyl)carbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Cyclobutane Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among the emerging structural motifs, saturated small rings have garnered significant attention for their ability to provide conformational rigidity and three-dimensional diversity. This guide focuses on tert-butyl (trans-3-aminocyclobutyl)carbamate , a key building block that has proven its utility in the synthesis of complex bioactive molecules. Its unique stereochemistry and the orthogonal reactivity of its two amino functionalities make it a valuable tool for medicinal chemists, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

This document provides a comprehensive overview of the synthesis, characterization, and applications of tert-butyl (trans-3-aminocyclobutyl)carbamate, with a particular emphasis on the causality behind experimental choices and its role in innovative therapeutic modalities.

Physicochemical Properties and Identification

The fundamental properties of tert-butyl (trans-3-aminocyclobutyl)carbamate are summarized below, providing essential information for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 871014-19-6 | [1][2] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.26 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [3] |

| Purity | ≥96% | [1] |

| Storage | 4°C, protect from light | [1] |

| Synonyms | trans-N-Boc-1,3-diaminocyclobutane, tert-Butyl [(1r,3r)-3-aminocyclobutyl]carbamate | [3] |

| SMILES | N(C(OC(C)(C)C)=O)[C@H]1CC1 | [1] |

| InChI Key | OPDOEOOBYOABCJ-LJGSYFOKSA-N | [4] |

Synthesis of tert-Butyl (trans-3-aminocyclobutyl)carbamate: A Strategic Approach

The synthesis of mono-Boc-protected 1,3-diaminocyclobutanes presents a unique challenge due to the potential for di-protection and the need for stereochemical control. A robust and scalable synthesis is crucial for its widespread application. The following protocol is based on the strategic approach reported by Radchenko et al., which utilizes classical malonate chemistry for the construction of the cyclobutane ring, followed by a Curtius rearrangement to introduce the amino groups.[5]

Rationale for the Synthetic Strategy

The chosen synthetic pathway is advantageous for several reasons:

-

Stereocontrol: The cyclobutane ring formation and subsequent functional group manipulations allow for the selective synthesis of the trans-isomer.

-

Orthogonal Protection: The mono-Boc protection scheme provides a free primary amine for further elaboration while the other is masked, enabling sequential and controlled synthetic steps.

-

Scalability: The use of readily available starting materials and well-established chemical transformations makes this route amenable to multigram-scale synthesis.[5]

Experimental Protocol

Step 1: Synthesis of 1,1,3,3-tetracarboxylate Cyclobutane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in a suitable anhydrous solvent such as ethanol.

-

Base Addition: Add a strong base, for example, sodium ethoxide, portion-wise at room temperature to generate the malonate enolate.

-

Cyclobutane Ring Formation: To the stirred solution, add dibromomethane dropwise. The reaction is then heated to reflux to drive the dialkylation and subsequent ring closure.

-

Work-up and Isolation: After cooling, the reaction mixture is neutralized, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude cyclobutane tetracarboxylate, which is then purified by column chromatography.

Step 2: Hydrolysis and Decarboxylation to trans-1,3-Cyclobutanedicarboxylic Acid

-

Hydrolysis: The tetraester from the previous step is subjected to basic hydrolysis using an aqueous solution of a strong base like sodium hydroxide, followed by heating to ensure complete saponification.

-

Acidification and Decarboxylation: The resulting solution of the tetracarboxylate salt is carefully acidified with a strong mineral acid (e.g., HCl). The acidic conditions and gentle heating promote decarboxylation to yield the trans-1,3-cyclobutanedicarboxylic acid.

-

Isolation: The dicarboxylic acid product is typically isolated by filtration or extraction into an appropriate organic solvent.

Step 3: Curtius Rearrangement to form the Di-protected Diamine

-

Acid Chloride Formation: The dicarboxylic acid is converted to the corresponding diacyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Azide Formation: The diacyl chloride is then reacted with sodium azide in a suitable solvent to form the diacyl azide. This reaction must be performed with extreme caution due to the potentially explosive nature of acyl azides.

-

Rearrangement and Trapping: The diacyl azide is carefully heated in the presence of tert-butanol. This induces the Curtius rearrangement, where the acyl azides rearrange to isocyanates, which are then trapped by tert-butanol to form the di-Boc-protected 1,3-diaminocyclobutane.

Step 4: Selective Deprotection to Yield tert-Butyl (trans-3-aminocyclobutyl)carbamate

-

Selective Removal of one Boc Group: To achieve the mono-protected product, a carefully controlled partial deprotection is necessary. This can be accomplished by treating the di-Boc protected diamine with a stoichiometric amount of a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM) at a controlled temperature.

-

Work-up and Purification: The reaction is quenched with a base, and the product is extracted. Purification by column chromatography separates the desired mono-protected product from the starting material and the fully deprotected diamine.

Synthesis Workflow Diagram

Caption: Synthetic workflow for tert-Butyl (trans-3-aminocyclobutyl)carbamate.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following provides expected analytical data for tert-butyl (trans-3-aminocyclobutyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group. The protons on the cyclobutane ring will appear as multiplets, with their chemical shifts and coupling constants being indicative of the trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the cyclobutane ring.

Applications in Drug Discovery: A Scaffold for PROTACs

The primary and most impactful application of tert-butyl (trans-3-aminocyclobutyl)carbamate in modern drug discovery is its use as a linker in the design and synthesis of PROTACs.[7][8]

The PROTAC Concept: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[9] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This novel therapeutic modality offers the potential to target proteins that have been historically considered "undruggable" with traditional small molecule inhibitors.

The Critical Role of the Linker

The linker component of a PROTAC is not merely a spacer but plays a crucial role in the efficacy of the molecule. It influences the orientation of the two binding moieties, the stability of the ternary complex (E3 ligase-PROTAC-POI), and the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.

Why tert-Butyl (trans-3-aminocyclobutyl)carbamate is an Effective Linker Component

The cyclobutane core of tert-butyl (trans-3-aminocyclobutyl)carbamate offers several advantages as a PROTAC linker:

-

Conformational Rigidity: The strained cyclobutane ring provides a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[7]

-

Three-Dimensionality: Unlike linear aliphatic linkers, the cyclobutane scaffold introduces a well-defined three-dimensional vector, allowing for more precise spatial orientation of the POI and E3 ligase binding elements.

-

Synthetic Versatility: The free primary amine serves as a convenient attachment point for either the POI-binding ligand or the E3 ligase-binding ligand through standard amide bond formation or other coupling chemistries. The Boc-protected amine can be deprotected at a later stage to allow for further modifications or attachment of the other binding moiety.

PROTAC Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of a PROTAC utilizing a cyclobutane-based linker.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (trans-3-aminocyclobutyl)carbamate. Based on available safety data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes.

Conclusion

tert-Butyl (trans-3-aminocyclobutyl)carbamate has emerged as a valuable and versatile building block in medicinal chemistry. Its well-defined stereochemistry, conformational rigidity, and orthogonal protecting group strategy make it an ideal component for the construction of complex and potent therapeutic agents. Its application as a linker in PROTACs highlights its significance in the development of next-generation therapeutics that function through targeted protein degradation. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to empower researchers and drug development professionals in their pursuit of innovative medicines.

References

-

Radchenko, D. S.; et al. Cyclobutane-derived diamines: synthesis and molecular structure. J Org Chem. 2010 Sep 3;75(17):5941-52. Available from: [Link]

-

PubChem. tert-Butyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

-

Zell, D.; et al. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Org Lett. 2025 Aug 8;27(31):8586-8590. Available from: [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses. Available from: [Link]

-

Reddit. 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. Reddit. Available from: [Link]

Sources

- 1. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutane-1,3-diamine | C4H10N2 | CID 22022636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | C11H22N2O2 | CID 1514390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. rsc.org [rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

The Strategic Deployment of tert-Butyl (3-aminocyclobutyl)carbamate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among the myriad of building blocks available to the discerning chemist, tert-butyl (3-aminocyclobutyl)carbamate has emerged as a cornerstone scaffold, particularly in the design of next-generation therapeutics. This technical guide provides an in-depth exploration of this versatile molecule, from its fundamental physicochemical properties to its strategic application in sophisticated drug design, including its pivotal role as a constrained linker in Proteolysis Targeting Chimeras (PROTACs). Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols and a critical examination of the rationale behind its implementation in drug development programs.

Foundational Profile of this compound

This compound is a bifunctional molecule featuring a rigid cyclobutane core, a primary amine, and a carbamate-protected amine. This unique arrangement of functional groups on a conformationally restricted scaffold makes it an invaluable asset in the medicinal chemist's toolbox.[1]

Physicochemical Properties and Stereoisomerism

The presence of the cyclobutane ring introduces a degree of three-dimensionality and conformational rigidity not found in analogous acyclic linkers. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₂O₂ | [2] |

| Molecular Weight | 186.26 g/mol | [2] |

| CAS Number (trans) | 871014-19-6 | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Solubility | Soluble in polar organic solvents |

This compound exists as cis and trans diastereomers, arising from the relative orientation of the amino and Boc-protected amino groups on the cyclobutane ring. The choice between the cis and trans isomer is a critical design element, as it dictates the spatial orientation of the vectors extending from the cyclobutane core, thereby influencing the overall geometry of the final drug candidate.[1] The trans isomer is frequently utilized in the synthesis of PROTACs and other targeted therapies.[4]

The Synthetic Rationale: A Step-by-Step Guide to the Preparation of this compound

The synthesis of this compound hinges on the selective mono-protection of a diamine precursor. The following protocol is a robust and scalable method adapted from established procedures for the mono-Boc protection of diamines.[5][6][7]

Experimental Protocol: Selective Mono-Boc Protection of 1,3-Diaminocyclobutane

This procedure leverages the in situ generation of one equivalent of HCl to protonate one of the amino groups, rendering it less nucleophilic and thereby directing the Boc-protection to the remaining free amine.[6]

Materials:

-

1,3-Diaminocyclobutane (as dihydrochloride or free base)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Anhydrous Methanol (MeOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium Hydroxide (NaOH) solution (2N)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask containing anhydrous methanol at 0 °C under an inert atmosphere, add 1,3-diaminocyclobutane (1.0 eq).

-

Slowly add chlorotrimethylsilane (1.0 eq) dropwise. The reaction of Me₃SiCl with methanol generates HCl in situ.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Diagram 1: Synthesis of this compound

Caption: Synthetic scheme for the mono-Boc protection of 1,3-diaminocyclobutane.

Applications in Drug Discovery and Design

The unique structural attributes of this compound make it a highly sought-after building block in various areas of drug discovery.

Role as a Constrained Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy.

This compound serves as an excellent starting point for the synthesis of rigid linkers. The cyclobutane core provides a defined spatial arrangement of the two ligands, which is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] The primary amine can be readily functionalized to attach one of the ligands, while the Boc-protected amine can be deprotected under acidic conditions to allow for the attachment of the second ligand.[8]

Diagram 2: Workflow for PROTAC Synthesis using this compound

Caption: General workflow for the synthesis of a PROTAC molecule.

Incorporation into Kinase Inhibitors and Other Bioactive Molecules

The cyclobutane scaffold is increasingly being incorporated into kinase inhibitors and other drug candidates to enhance their pharmacological profiles.[9][10] The rigid nature of the cyclobutane ring can help to position key pharmacophoric groups in an optimal orientation for binding to the target protein, leading to improved potency and selectivity. Furthermore, the replacement of more flexible aliphatic chains with a cyclobutane ring can improve metabolic stability.[1]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile building block that offers significant advantages in modern drug discovery. Its unique combination of a rigid cyclobutane core and orthogonally protected amino groups provides medicinal chemists with a valuable tool for the design and synthesis of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The strategic application of this scaffold, particularly in the burgeoning field of PROTACs, underscores its importance in the development of next-generation medicines.

References

-

Willems, S., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 27-44. [Link]

-

Ghosh, A. K., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(21), 9371-9400. [Link]

-

Request PDF. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. [Link]

-

PubChem. tert-Butyl (trans-3-amino-3-methylcyclobutyl)carbamate. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-27. [Link]

-

Ghosh, A. K., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

-

Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

-

Yang, J. W., et al. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 187. [Link]

- Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. tert-Butyl (trans-3-Aminocyclobutyl)carbamate | 871014-19-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. redalyc.org [redalyc.org]

- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (3-aminocyclobutyl)carbamate: Structure, Synthesis, and Applications in Drug Discovery

Foreword: The Rising Prominence of Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Small, conformationally constrained scaffolds have emerged as powerful tools in this endeavor, offering a strategic departure from traditional, more flexible linkers and molecular frameworks. Among these, the cyclobutane motif has garnered significant attention for its unique stereochemical and physicochemical properties. This guide provides a comprehensive technical overview of a key exemplar of this class: tert-butyl (3-aminocyclobutyl)carbamate. We will delve into its structural nuances, stereoselective synthesis, and critical role as a versatile building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable synthetic intermediate.

Structural Elucidation and Physicochemical Properties

This compound is a diamine derivative in which one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This mono-protection strategy is pivotal to its utility, allowing for selective functionalization of the free primary amine while the other remains masked, to be deprotected at a later synthetic stage. The compound exists as two distinct diastereomers: cis and trans, the stereochemistry of which profoundly influences the spatial orientation of substituents and, consequently, their application in drug design.

The cyclobutane ring is not planar but exists in a puckered conformation, which serves to minimize torsional strain.[1] This inherent three-dimensionality is a key attribute, as it allows for the precise positioning of pharmacophoric elements in three-dimensional space, a critical factor in optimizing interactions with biological targets.[2]

Data Presentation: Physicochemical Properties

| Property | cis-tert-Butyl (3-aminocyclobutyl)carbamate | trans-tert-Butyl (3-aminocyclobutyl)carbamate | Reference |

| Molecular Formula | C₉H₁₈N₂O₂ | C₉H₁₈N₂O₂ | [3][4] |

| Molecular Weight | 186.26 g/mol | 186.26 g/mol | [3][4] |

| CAS Number | 1212395-34-0 | 871014-19-6 | [3][4] |

| Appearance | Solid | Solid | General Observation |

| Topological Polar Surface Area (TPSA) | 67.84 Ų | 67.84 Ų | [4] |

| Predicted logP | 1.2052 | 1.2052 | [4] |

| Hydrogen Bond Donors | 2 | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | 3 | [4] |

Stereoselective Synthesis: A Tale of Two Isomers

The biological activity of molecules incorporating the 3-aminocyclobutane core is often exquisitely dependent on the relative stereochemistry of the substituents. Therefore, robust and stereoselective synthetic routes to both the cis and trans isomers of this compound are of paramount importance. The primary strategy involves the stereoselective reduction of a common precursor, 3-(Boc-amino)cyclobutanone, followed by the conversion of the resulting alcohol to the corresponding amine.

Synthesis of the Key Precursor: 3-(Boc-amino)cyclobutanol

The synthesis of the target diamine carbamate isomers typically begins with the preparation of their corresponding alcohol precursors. The choice of reducing agent is critical in dictating the stereochemical outcome of the reduction of 3-(Boc-amino)cyclobutanone.

-

Cis-Selectivity: A high degree of cis-selectivity can be achieved through the use of sterically hindered hydride reagents.[2] The rationale behind this selectivity lies in the preferential attack of the hydride from the face opposite to the bulky Boc-protected amino group. Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) is a reagent of choice for this transformation.[2] Lowering the reaction temperature to -78 °C further enhances the diastereoselectivity.[2]

-

Trans-Selectivity: Achieving high trans-selectivity via traditional chemical reduction is more challenging. However, biocatalysis offers an elegant and highly efficient solution. Ketoreductases (KREDs) have been successfully employed to reduce 3-(Boc-amino)cyclobutanone to the trans-alcohol with excellent diastereomeric ratios (typically >98:2).[5]

Experimental Protocol: Stereoselective Reduction of 3-(Boc-amino)cyclobutanone

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Boc-amino)cyclobutanone (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in THF to the cooled substrate solution over a period of 20 minutes.

-

Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon consumption of the starting material, quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the aqueous layer and extract it three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield cis-3-(Boc-amino)cyclobutanol.

Note: The specific ketoreductase, cofactor (e.g., NADPH), and buffer conditions will depend on the enzyme chosen. The following is a general procedure.

-

In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

-

Add the ketoreductase enzyme and the nicotinamide cofactor (e.g., NADPH or a cofactor regeneration system).

-

Add the 3-(Boc-amino)cyclobutanone substrate (1.0 eq.), typically dissolved in a water-miscible co-solvent (e.g., isopropanol) to aid solubility.

-

Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) and monitor the conversion by HPLC or LC-MS.

-

Upon completion, extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford trans-3-(Boc-amino)cyclobutanol.

Conversion of the Hydroxyl Group to the Amino Group

With the stereochemically defined cis- and trans-3-(Boc-amino)cyclobutanols in hand, the next crucial step is the conversion of the hydroxyl group to an amino group. The Mitsunobu reaction is a powerful tool for this transformation as it proceeds with a clean inversion of stereochemistry.[6] This allows for the synthesis of trans-tert-butyl (3-aminocyclobutyl)carbamate from cis-3-(Boc-amino)cyclobutanol and vice versa.

Experimental Workflow: Mitsunobu Reaction for Amination

Caption: Workflow for the conversion of 3-(Boc-amino)cyclobutanol to the target diamine via a Mitsunobu reaction.

Characterization and Spectroscopic Data

Unambiguous characterization of the cis and trans isomers is crucial for their application in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. The relative stereochemistry can be determined by analyzing the coupling constants and chemical shifts of the cyclobutane ring protons. While a comprehensive, publicly available dataset with full assignments is not readily found, typical chemical shifts for the tert-butyl group in ¹H NMR are around 1.4 ppm (singlet, 9H) and in ¹³C NMR around 28 ppm (for the methyl carbons) and 79 ppm (for the quaternary carbon).[7][8] The cyclobutane ring protons will exhibit complex splitting patterns in the aliphatic region of the ¹H NMR spectrum.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable building block in medicinal chemistry. The cyclobutane scaffold provides a degree of conformational rigidity that can pre-organize appended pharmacophores for optimal binding to a biological target, potentially reducing the entropic penalty of binding.[2] Furthermore, the introduction of sp³-rich cyclobutane moieties can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, compared to more traditional aromatic linkers.[2]

A Key Building Block for PROTACs

Perhaps the most significant application of this compound is as a linker component in the design of PROTACs.[9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker plays a critical role in a PROTAC's efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex.

The constrained nature of the cyclobutane ring in this compound provides a level of rigidity to the linker that can be advantageous in optimizing the geometry of the ternary complex. Both the cis and trans isomers have been utilized, offering different vectors for the attachment of the target-binding and E3 ligase-binding moieties.[11][12]

Logical Relationship: Role in PROTAC Assembly

Caption: Sequential functionalization of this compound in PROTAC synthesis.

Conclusion and Future Outlook

This compound represents a quintessential example of how the strategic incorporation of conformationally constrained scaffolds can empower modern drug discovery. Its stereochemically well-defined structure, coupled with versatile synthetic accessibility, has established it as a valuable building block for introducing the 3-aminocyclobutane motif into complex molecules. The demonstrated utility of this compound, particularly in the rapidly advancing field of PROTACs, underscores the growing appreciation for three-dimensional molecular architecture in the design of novel therapeutics. As our understanding of the principles governing molecular recognition continues to deepen, it is anticipated that the demand for and applications of such precisely engineered chemical tools will only continue to expand, paving the way for the next generation of innovative medicines.

References

-

Wuts, K., & van der Wal, E. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202100693. [Link]

-

Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5943–5951. [Link]

-

Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3790–3793. [Link]

-

Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. [Link]

-

Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluorinated inhibitors of spermine and spermidine synthases. Biochemistry, 24(8), 1813–1817. (This reference provides analogous NMR data for tert-butyl groups). [Link]

-

MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutane-1,2-diamine. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 193. [Link]

- Supporting Information for a relevant publication.

- Chinese Patent CN112608243A. (2021). Synthesis method of trans-3-aminobutanol.

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclobutane. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). trans-tert-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

Sources

- 1. Cyclobutane - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cis-tert-Butyl 3-aminocyclobutylcarbamate 97% | CAS: 1212395-34-0 | AChemBlock [achemblock.com]

- 4. chemscene.com [chemscene.com]

- 5. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Commercial Availability and Application of tert-Butyl (3-aminocyclobutyl)carbamate

Introduction

tert-Butyl (3-aminocyclobutyl)carbamate is a bifunctional organic compound that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its structure, featuring a cyclobutane scaffold with a free primary amine and a carbamate-protected amine, provides a unique and rigid linker for the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group is central to its utility, offering stability across a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. This enables controlled, sequential chemical modifications, a crucial attribute in multi-step syntheses.

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the commercial availability, quality control, synthetic principles, and applications of this compound. Particular emphasis is placed on its role as a versatile linker in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

I. Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers. It is most commonly offered as the trans isomer, though researchers should verify the stereochemistry with the supplier. The hydrochloride salt form is also commercially available. When sourcing this reagent, critical considerations include purity, isomeric form, and supplier reliability.

Below is a comparative table of representative commercial suppliers. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity before use.

| Supplier | Product Name | CAS Number | Purity | Notes |

| INDOFINE Chemical Company | trans-tert-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE | 871014-19-6 | 97% | Formula: C₉H₁₈N₂O₂[1] |

| ChemShuttle | tert-butyl ((1r,3r)-3-aminocyclobutyl)carbamate | 871014-19-6 | 95% | Stored at 2-8°C[2] |

| MedChemExpress | tert-Butyl (trans-3-aminocyclobutyl)carbamate | HY-WAA0308 (Product No.) | Not specified | Marketed as a PROTAC linker[3] |

| Parchem | This compound hydrochloride | 1426578-55-3 | Not specified | Available as the hydrochloride salt[4] |

| Sigma-Aldrich | trans tert-Butyl N-(3-aminocyclobutyl)carbamate | 871014-19-6 | Not specified | Sold through Synthonix Corporation |

| TCI America | tert-Butyl (trans-3-Aminocyclobutyl)carbamate | Not specified | Not specified | Listed as an analytical reagent[5] |

II. Synthesis and Purification Principles

The synthesis of tert-butyl carbamates, including the title compound, generally involves the mono-protection of a corresponding diamine with di-tert-butyl dicarbonate (Boc₂O).[6] The key challenge is to achieve selective mono-acylation while minimizing the formation of the di-protected byproduct. This is typically accomplished by using an excess of the diamine relative to the Boc anhydride.

General Synthetic Workflow

The synthesis of carbamates can be achieved through various methods, including the reaction of an alcohol with an isocyanate, which can be generated in situ from a carboxylic acid via a Curtius rearrangement.[7][8] For a diamine precursor, the reaction with Boc₂O is a more direct and common approach.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Mono-Boc Protection of a Diamine

This is a generalized protocol and may require optimization for the specific cyclobutyl diamine precursor.

-

Reaction Setup: In a round-bottom flask, dissolve the diamine precursor in a suitable solvent such as dichloromethane (DCM) or a dioxane/water mixture.[6] Use a significant excess of the diamine (e.g., 5-10 equivalents).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Dissolve di-tert-butyl dicarbonate (1 equivalent) in the same solvent and add it dropwise to the stirred diamine solution over 1-2 hours.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of Boc₂O and the formation of the mono-protected product.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Re-dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove the excess diamine and any water-soluble byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified using flash column chromatography on silica gel.[9] An elution gradient of ethyl acetate in hexane or methanol in DCM is typically effective for separating the desired mono-Boc product from unreacted diamine and the di-Boc byproduct.

III. Quality Control and Analytical Methods

Ensuring the purity and structural integrity of this compound is paramount for its successful application in research and development, as impurities can lead to unreliable experimental results and side reactions. A suite of analytical techniques is employed for comprehensive quality control.[10]

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound and quantifying impurities. A reversed-phase C18 column is typically used.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are vital for confirming the molecular structure, verifying the presence of the Boc group and the cyclobutane ring, and assessing isomeric purity.[10]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify impurities by their mass-to-charge ratio.[10]

-

Gas Chromatography (GC): GC is often employed to analyze for residual solvents and other volatile impurities.[11]

Experimental Protocol: Purity Analysis by HPLC

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).[9]

-

Gradient Program: A typical gradient might run from 5% to 95% Mobile Phase B over 20 minutes to ensure the elution of all components.[9]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carbamate group.

-

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Caption: A typical quality control workflow for chemical intermediates.

IV. Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it an invaluable building block, particularly as a linker in complex molecules.[6] Its most prominent application is in the synthesis of PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[3] They consist of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length, rigidity, and chemical nature are critical for the PROTAC's efficacy.

This compound provides a rigid and defined scaffold for this purpose. The free primary amine can be coupled to one ligand (e.g., via acylation), and after the subsequent removal of the Boc protecting group, the newly liberated amine can be attached to the second ligand. This stepwise approach allows for a highly controlled and convergent synthesis.

Caption: Logical flow for using the linker in a stepwise PROTAC synthesis.

V. Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

Hazard Identification

Based on available Safety Data Sheets (SDS) for similar compounds, this compound is classified with the following hazards:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[12]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[12]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[12]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Recommended storage temperature is often 2-8°C.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

First-Aid Measures

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[13]

-

If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.[14]

In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[13]

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in the field of drug discovery. Its commercial availability from a range of suppliers, combined with its unique structural features, makes it an attractive tool for medicinal chemists. A thorough understanding of its sourcing, quality control, safe handling, and synthetic utility is essential for its effective and safe implementation in the laboratory. This guide provides a foundational resource for researchers aiming to leverage this compound in the synthesis of novel and complex bioactive molecules.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. [Link]

-

INDOFINE Chemical Company. trans-tert-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE | 871014-19-6. [Link]

-

Alfa Aesar. tert-Butyl carbamate - SAFETY DATA SHEET. [Link]

-

ChemicalRegister.com. tert-Butyl (3-aminocyclobutyl)(methyl)carbamate hydrochloride (CAS No. 2940963-79-9) Suppliers. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Springer. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

- Google Patents.

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

Sources

- 1. trans-tert-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE | 871014-19-6 | INDOFINE Chemical Company [indofinechemical.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. parchem.com [parchem.com]

- 5. amiscientific.com [amiscientific.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. aksci.com [aksci.com]

physical and chemical properties of tert-Butyl (3-aminocyclobutyl)carbamate

An In-depth Technical Guide to tert-Butyl (3-aminocyclobutyl)carbamate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional building block crucial in modern medicinal chemistry and drug development. With a focus on the trans isomer, this document synthesizes its core physical and chemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identity and Structure

This compound is a diamine derivative where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group. This differential protection is the cornerstone of its utility, allowing for selective chemical transformations. The cyclobutyl scaffold provides a degree of conformational rigidity that is highly desirable in drug design for optimizing ligand-target interactions.

The trans isomer is commonly utilized in synthetic applications.

Caption: Chemical structure of trans-tert-Butyl (3-aminocyclobutyl)carbamate.

Physicochemical Properties

The physical properties of a compound are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 871014-19-6 (for trans isomer) | [1][2][3][4] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | White to light yellow solid/powder/crystal | [4] |

| Purity | Typically ≥95-97% | [1][2][4] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol, ethanol). Sparingly soluble to insoluble in water. | [1][5][6] |

| Storage Conditions | Store in a cool, dry, well-ventilated place. Freezer storage is also recommended. | [1][6] |

Chemical Profile: Reactivity and Stability

The synthetic utility of this compound is dictated by the differential reactivity of its two amine functionalities and the stability of the Boc protecting group.

Stability Profile

The stability is primarily governed by the acid-labile nature of the tert-butoxycarbonyl (Boc) group.[5]

-

Acidic Conditions: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) to yield the free diamine.[5] This is a planned and crucial step in multi-step syntheses.

-

Neutral and Basic Conditions: The compound is generally stable under neutral and basic conditions, allowing for a wide range of reactions to be performed on the free primary amine without affecting the protected amine.[5]

Reactivity and Synthetic Utility

The presence of a nucleophilic primary amine and a protected amine on the same scaffold allows for sequential and controlled modifications.

Caption: General workflow for the synthesis of this compound.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The following information is aggregated from safety data sheets. [7][8][9]

| Hazard Category | GHS Classification and Precautionary Statements |

|---|---|

| Acute Toxicity | H302: Harmful if swallowed. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [7] |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [7] |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] |

| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. [7]|

General Handling Advice:

-

Avoid contact with skin, eyes, and clothing. [7][8]* Wash hands thoroughly after handling. [7][8]* Use in a well-ventilated area or under a fume hood. [7]* Store in a tightly closed container in a cool, dry place. [1][7]

Applications in Drug Discovery and Development

The unique structural and chemical properties of this compound make it a valuable tool in pharmaceutical research.

Scaffold for Bioactive Molecules

The constrained cyclobutyl ring system is an attractive scaffold in medicinal chemistry. It can serve as a rigid core to which pharmacophoric elements are attached, helping to lock in a bioactive conformation and improve binding affinity and selectivity for a biological target.

Linker in Proteolysis Targeting Chimeras (PROTACs)

This compound is utilized as a linker component in the synthesis of PROTACs. [10]PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The diaminocyclobutane moiety can be incorporated into the linker that connects the target-binding ligand and the E3 ligase-binding ligand, providing specific spatial orientation and physicochemical properties. [10]

Conclusion

This compound is a strategically important synthetic intermediate. Its pre-protected nature allows for controlled, sequential chemical modifications, making it a reliable and versatile building block. An understanding of its stability, reactivity, and handling requirements is essential for its effective and safe utilization in the synthesis of novel therapeutics and complex chemical probes.

References

-

PubChem. (n.d.). tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(3-aminocyclopentyl)carbamate. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). trans-tert-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

- Supporting Information. (n.d.). Characterization Data of the Products.

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). Retrieved from [Link]

-

mzCloud. (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[(1S,3R)-3-aminocycloheptyl]carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl esters. Retrieved from [Link]

-

Ghose, A. K., et al. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

U. Bodkhe, Y., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[(1S,3S)-3-aminocycloheptyl]carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[(1R,3R)-3-aminocycloheptyl]carbamate. Retrieved from [Link]

Sources

- 1. trans-tert-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE | 871014-19-6 | INDOFINE Chemical Company [indofinechemical.com]

- 2. chemscene.com [chemscene.com]

- 3. 871014-19-6 | tert-butyl (trans-3-aminocyclobutyl)carbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 4. tert-Butyl (trans-3-Aminocyclobutyl)carbamate | 871014-19-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility of tert-Butyl (3-aminocyclobutyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Solubility Data

In the landscape of pharmaceutical development and complex organic synthesis, the journey of a molecule from a conceptual structure to a functional entity is paved with critical physicochemical data. Among these, solubility stands as a cornerstone parameter. It dictates the feasibility of reaction conditions, dictates the efficiency of purification, and, in the context of drug development, profoundly influences a compound's formulation, bioavailability, and ultimate therapeutic efficacy. This guide focuses on tert-Butyl (3-aminocyclobutyl)carbamate, a key building block in medicinal chemistry. While extensive quantitative solubility data for this specific intermediate is not widely published, this document serves as a comprehensive manual, synthesizing foundational chemical principles with robust experimental protocols. It is designed to empower researchers to not only understand the theoretical underpinnings of this molecule's solubility but also to expertly generate the precise, high-quality data required for their work.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. Understanding these characteristics provides a predictive framework for its behavior in various solvent systems.

-

Structure and Functional Groups: this compound (CAS: 871014-19-6) possesses a unique combination of features that govern its solubility. The molecule contains a primary amine (-NH2) and a Boc-protected amine (-NHBoc) on a cyclobutane ring. The primary amine is a polar, hydrophilic group capable of acting as a hydrogen bond donor and acceptor. The tert-butyloxycarbonyl (Boc) group, while containing polar carbonyl and ether linkages, is dominated by the bulky, nonpolar tert-butyl moiety, which imparts significant lipophilic character. The cyclobutane core itself is a small, nonpolar hydrocarbon ring.

-

Implications for Solubility: This structural duality suggests a nuanced solubility profile. The presence of the primary amine indicates potential solubility in polar protic solvents (e.g., water, methanol) through hydrogen bonding. Conversely, the lipophilic Boc group and hydrocarbon ring suggest affinity for nonpolar organic solvents. Therefore, the molecule is not expected to be highly soluble at the extremes of the polarity scale but rather in solvents of intermediate polarity or in solvent mixtures.

A summary of the key physicochemical properties is presented below.

| Property | Value/Descriptor | Source |

| CAS Number | 871014-19-6 | [1] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.26 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Calculated LogP | 1.2052 | [1] |

| Topological Polar Surface Area (TPSA) | 67.84 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Foundational Principles of Solubility Determination

The objective of a solubility study is to determine the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution in thermodynamic equilibrium.[2] For a crystalline solid like this compound, this equilibrium is between the dissolved solute and the undissolved solid phase. The "shake-flask" method is the gold-standard technique for determining this equilibrium solubility due to its reliability and direct measurement of the saturated state.[3][4]

The choice of solvents for a solubility screen should be guided by the intended application. For synthetic chemistry, solvents common in reaction and purification (e.g., DCM, THF, acetonitrile, ethyl acetate) are paramount. For early-stage drug development, pharmaceutically acceptable solvents and aqueous buffers are critical.[5]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This section provides a detailed, step-by-step protocol for determining the solubility of this compound. The causality behind each step is explained to ensure a robust and self-validating experimental design.

Objective: To accurately quantify the concentration of this compound in a saturated solution for a range of relevant solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or HPLC vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or a UV-Vis Spectrophotometer.

Workflow Diagram

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Rationale: Adding a clear excess of solid is crucial to ensure that the final solution is genuinely saturated. If all the solid dissolves, the saturation point has not been reached, and the experiment for that vial is invalid.

-

Procedure: To a series of 2 mL glass vials, add approximately 10-20 mg of this compound. The exact mass is not critical, but it must be sufficient to exceed the solubility limit.

-

-

Solvent Addition:

-

Rationale: A precise volume of the chosen solvent is added to allow for accurate calculation of the final concentration.

-

Procedure: Using a calibrated pipette, add 1.0 mL of the selected solvent to each vial. Seal the vials tightly with screw caps to prevent solvent evaporation, which would artificially inflate the calculated solubility.

-

-

Equilibration:

-

Rationale: Dissolution is a kinetic process. Achieving thermodynamic equilibrium requires sufficient time and energy. Agitation ensures the entire solvent volume is continuously exposed to the solid, while constant temperature is critical as solubility is temperature-dependent. A period of 24 to 72 hours is typically sufficient to reach equilibrium.[3]

-

Procedure: Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed for at least 24 hours. Visual inspection should confirm the presence of undissolved solid at the end of this period.

-

-

Sample Separation:

-

Rationale: This is the most critical step. The undissolved solid must be completely removed from the saturated liquid phase without altering the temperature or concentration. Filtration is the most robust method.

-

Procedure: Remove the vials from the shaker and let them stand briefly to allow the bulk of the solid to settle. Carefully draw the supernatant into a syringe and pass it through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial.

-

-

Analysis:

-

Rationale: The concentration of the dissolved compound in the clear, filtered saturated solution needs to be accurately measured. HPLC is the preferred method due to its specificity and sensitivity.

-

Procedure:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards through serial dilution.

-

Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the filtered samples from the solubility experiment. It may be necessary to dilute the samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

-

Using the calibration curve, determine the concentration of the (diluted) sample.

-

-

-

Calculation:

-

Rationale: The final solubility value is calculated by accounting for any dilutions made during sample preparation.

-

Procedure:

-

Solubility (mg/mL) = Concentration from Curve (mg/mL) x Dilution Factor

-

-

Anticipated Solubility Profile and Discussion

While specific quantitative data is not publicly available, a qualitative profile can be predicted based on chemical principles. This serves as a hypothesis to be validated by the experimental protocol described above.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol | Low to Moderate | The primary amine allows for hydrogen bonding, but the bulky, nonpolar Boc group and cyclobutane ring will limit aqueous solubility. Solubility in methanol should be higher than in water due to the lower polarity of methanol. |

| Polar Aprotic | DMSO, Acetonitrile, THF | Moderate to High | Solvents like DMSO are excellent hydrogen bond acceptors and have sufficient polarity to dissolve the amine portion, while also accommodating the nonpolar part of the molecule. A related compound, tert-Butyl (3-aminopropyl)carbamate, is reported to be highly soluble in DMSO (100 mg/mL).[6] |

| Nonpolar | Dichloromethane (DCM), Ethyl Acetate | Moderate | These solvents will effectively solvate the lipophilic Boc group and the cyclobutane core. The polar amine groups may limit very high solubility, but moderate solubility is expected. |

| Hydrocarbon | Hexanes, Toluene | Very Low | The molecule's polarity from the two amine functionalities is too high to be effectively solvated by purely nonpolar hydrocarbon solvents. |

Conclusion for the Practicing Scientist

The solubility of this compound is a critical parameter that influences its utility as a synthetic intermediate. This guide has provided the necessary theoretical framework and a robust, step-by-step experimental protocol to enable researchers to generate high-quality, reliable solubility data. By understanding the interplay of the molecule's functional groups and employing the gold-standard shake-flask method, scientists can confidently determine the solubility in any solvent system relevant to their work. This data is not merely a physical constant but an actionable insight that will guide solvent selection for synthesis, optimize purification strategies, and accelerate the pace of research and development.

References

- Practical Aspects of Solubility Determination in Pharmaceutical Preformul

- trans tert-Butyl N-(3-aminocyclobutyl)

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- tert-butyl N-(3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45156793. PubChem.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)

- tert-Butyl (trans-3-aminocyclobutyl)

- tert-Butyl (3-aminopropyl)carbamate | Biochemical Reagent. MedChemExpress.

- tert-Butyl (trans-3-Aminocyclobutyl)carbamate 871014-19-6. Tokyo Chemical Industry UK Ltd..

Sources

- 1. chemscene.com [chemscene.com]

- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

stability and storage of tert-Butyl (3-aminocyclobutyl)carbamate

An In-depth Technical Guide to the Stability and Storage of tert-Butyl (3-aminocyclobutyl)carbamate

Authored by: A Senior Application Scientist

Foreword

This compound is a key bifunctional building block in modern medicinal chemistry and drug development. Its cyclobutyl scaffold offers a rigid, three-dimensional framework, while the orthogonally protected amino groups—a primary amine and a tert-butoxycarbonyl (Boc)-protected amine—provide versatile handles for synthetic elaboration. The successful incorporation of this intermediate into complex target molecules hinges on a thorough understanding of its chemical stability and the implementation of appropriate storage and handling protocols. This guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways, recommended storage conditions, and analytical methodologies for purity assessment.

Core Chemical Properties and Stability Profile

The stability of this compound is fundamentally dictated by the chemical nature of the Boc protecting group. The Boc group is renowned for its robustness under a wide range of synthetic conditions, yet it is strategically designed for facile removal under specific, controlled acidic environments.[1][2]

The Dominant Role of the Boc Group

The Boc group imparts stability by masking the nucleophilicity and basicity of one of the amino groups, thereby preventing unwanted side reactions during synthetic transformations at the free primary amine.[1] This carbamate linkage is generally stable under basic, nucleophilic, and reductive conditions, making it an invaluable tool in multistep synthesis.[1][2]

Susceptibility to Acidic Conditions

The primary liability of this compound is its sensitivity to acidic conditions. The mechanism of Boc deprotection involves protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation.[3] This cation can then be quenched or undergo elimination to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free diamine.[1][4]

Due to this reactivity, prolonged exposure to even mild acidic conditions should be avoided to maintain the integrity of the molecule.[4] Common reagents used for intentional Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), will readily cleave the protecting group.[1]

Thermal Stability

While generally stable at ambient temperatures, this compound can be susceptible to thermal degradation at elevated temperatures. Thermolytic cleavage of the Boc group can occur, leading to the formation of the free amine, isobutylene, and carbon dioxide.[4] It is therefore recommended to avoid prolonged exposure to high temperatures during storage and handling.

Oxidative and Reductive Stability

The Boc group is stable to catalytic hydrogenation, a common method for cleaving other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).[1] However, the compound should be stored away from strong oxidizing agents, as these can potentially react with the amino functionalities.[5][6][7]

Recommended Storage and Handling Protocols

Proper storage and handling are critical to ensure the long-term stability and purity of this compound.

Storage Conditions

To mitigate degradation, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[5] For long-term storage, refrigeration (2-8°C) or freezing is often recommended.[8][9] | Minimizes the potential for thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6][9] | Protects against potential air sensitivity and moisture. |

| Light | Protect from light.[8] | While specific photostability data is not widely available, amine-containing compounds can be susceptible to photo-oxidation.[4] |

| Container | Keep container tightly closed.[5][7][10][11] | Prevents exposure to moisture and atmospheric contaminants. |

Handling Procedures